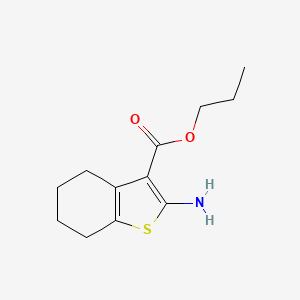

Propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

描述

Chemical Characterization

Structural Elucidation

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC nomenclature for propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate follows established conventions for heterocyclic compounds containing both sulfur heteroatoms and saturated carbocyclic rings. The compound's systematic name reflects the presence of a benzothiophene core with hydrogenation at positions 4, 5, 6, and 7, creating a saturated cyclohexane ring fused to the thiophene moiety. The amino group at position 2 and the propyl carboxylate group at position 3 define the substitution pattern that distinguishes this compound from other benzothiophene derivatives. Alternative nomenclature systems identify this compound as benzo[b]thiophene-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-6-methyl-, propyl ester, reflecting the carboxylate functionality's derivation from the parent carboxylic acid.

Constitutional isomerism within the benzothiophene carboxylate family involves systematic variations in the position of functional groups around the heterocyclic core. The propyl ester configuration can exist in multiple isomeric forms, including the straight-chain propyl derivative discussed here and branched variants such as 2-methylthis compound, which maintains the same molecular formula C₁₃H₁₉NO₂S but exhibits different physical and chemical properties. Stereochemical considerations become particularly important when examining the tetrahydro ring system, where chair and boat conformations of the saturated six-membered ring can influence overall molecular geometry and crystal packing arrangements. The InChI key ZHNHZQACSOEZEP-UHFFFAOYSA-N provides a unique computational identifier that distinguishes this specific constitutional arrangement from related isomers.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₉NO₂S |

| Molecular Weight | 253.360 g/mol |

| CAS Registry Number | 329222-92-6 |

| InChI Key | ZHNHZQACSOEZEP-UHFFFAOYSA-N |

Crystallographic Analysis (X-ray Diffraction, Powder Diffraction)

X-ray crystallographic analysis provides definitive structural information for this compound and related compounds through the measurement of diffraction patterns generated by the interaction of X-rays with the crystalline lattice. Single crystal X-ray diffraction studies on structurally related 2-amino-4,5,6,7-tetrahydrobenzothiophene derivatives have employed molybdenum Kα radiation (λ = 0.71073 Å) using advanced diffractometer systems such as the Bruker D8-Venture with IµS Diamond Mo-anode X-ray source. The diffraction data collection typically covers a θ range from 1.944° to 34.202°, generating comprehensive reciprocal space sampling for accurate structure determination.

Crystallographic refinement procedures utilize the SHELXL program suite for full-matrix least-squares refinement against F² values, achieving final reliability indices of R₁ = 0.0261 for observed reflections with I > 2σ(I). The crystal system and space group determination for related benzothiophene derivatives often reveal monoclinic symmetry with P2₁/c space groups, characterized by unit cell dimensions typically ranging from a = 9.5956(3) Å to c = 13.7226(7) Å with β angles around 86-90°. Absorption correction procedures employ semi-empirical methods from equivalent reflections, with transmission factors ranging from 0.94 to 1.00 to account for the relatively low absorption coefficient of 0.204 mm⁻¹ characteristic of organic compounds containing sulfur.

Powder diffraction techniques complement single crystal studies by providing structural information for polycrystalline samples where single crystals are unavailable. In powder diffraction experiments, the three-dimensional diffraction pattern collapses into one-dimensional intensity versus 2θ plots, where θ represents the diffraction angle defined by Bragg's law. The powder diffraction pattern consists of rings of even intensity from reflections of each crystallographic plane, with peak positions providing unit cell parameters and peak intensities revealing atomic arrangement details. Data collection in powder diffractometers typically involves scanning the sample through θ angles from approximately 5° to 45° while the detector moves through corresponding 2θ angles from 10° to 90°, with collection times ranging from 10 minutes to 10 hours depending on sample quality and desired resolution.

| Crystallographic Parameter | Typical Values for Benzothiophene Derivatives |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell a | 9.5-10.5 Å |

| Unit Cell b | 9.5-10.5 Å |

| Unit Cell c | 11.7-13.7 Å |

| β Angle | 86-90° |

| Z Value | 2-4 |

| Density | 1.29-1.35 Mg·m⁻³ |

Conformational Dynamics and Disorder Studies

Conformational analysis of this compound reveals complex molecular dynamics involving multiple rotatable bonds and ring flexibility within the tetrahydrobenzothiophene framework. The saturated cyclohexane ring component of the tetrahydrobenzothiophene system can adopt chair, boat, or twisted boat conformations, with the chair conformation typically being energetically favored. Computational studies using density functional theory methods at the B3LYP/6-311++G(d,p) level have been employed to optimize molecular geometries and investigate conformational preferences for related benzothiophene derivatives. These calculations provide insight into the relative energies of different conformational states and the barriers to interconversion between them.

Crystallographic disorder studies in benzothiophene derivatives often reveal dynamic behavior of specific molecular fragments, particularly methylene groups within the tetrahydro ring system and flexible alkyl chains attached to ester functionalities. Structure refinement procedures must account for this disorder through appropriate constraints and restraints, including EADP instructions for modeling anisotropic displacement parameters of disordered atoms. The propyl ester chain in the target compound exhibits rotational freedom around the C-O and C-C bonds, potentially leading to multiple orientations within the crystal lattice that must be modeled during structure refinement.

Intramolecular interactions play a crucial role in stabilizing specific conformations, particularly hydrogen bonding between the amino group at position 2 and nearby heteroatoms or π-π stacking interactions between aromatic systems. Crystallographic studies on related 2,3-disubstituted 4,5,6,7-tetrahydrobenzothiophene derivatives have identified intramolecular interactions between sulfur atoms and carbonyl oxygen atoms, with S···O contact distances of 2.768(6) and 2.804(6) Å, significantly shorter than the sum of van der Waals radii (3.32 Å). These close contacts stabilize cis-orientations of substituents and influence the overall molecular conformation adopted in the solid state.

Temperature-dependent studies provide additional information about conformational dynamics, as thermal motion at elevated temperatures can populate higher-energy conformational states and reveal the flexibility of specific molecular fragments. Variable-temperature X-ray diffraction experiments can track changes in unit cell parameters, atomic displacement parameters, and disorder populations as a function of temperature, providing insights into the dynamic behavior of the molecular system. The analysis of mean-square displacement amplitudes for individual atoms reveals which parts of the molecule exhibit the greatest thermal motion and potential for conformational change.

| Conformational Feature | Description | Typical Range |

|---|---|---|

| Cyclohexane Ring | Chair/boat conformations | Chair preferred by 5-10 kcal/mol |

| Propyl Chain | Rotational isomers | 3-4 stable conformers |

| S···O Contacts | Intramolecular interactions | 2.7-2.9 Å |

| Amino Group | Hydrogen bonding patterns | N-H···O distances 2.8-3.2 Å |

| Thermal Parameters | Atomic displacement | U_eq 0.02-0.08 Ų |

属性

IUPAC Name |

propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-2-7-15-12(14)10-8-5-3-4-6-9(8)16-11(10)13/h2-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADGJVHWIWPICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC2=C1CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396227 | |

| Record name | propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302561-09-7 | |

| Record name | propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the following steps:

-

Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate carbonyl compound. This step often requires the use of a strong acid catalyst and elevated temperatures.

-

Introduction of the Amino Group: : The amino group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzothiophene core with an amine under basic conditions.

-

Esterification: : The final step involves the esterification of the carboxylic acid group with propanol. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

化学反应分析

Types of Reactions

-

Oxidation: : Propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring. Common oxidizing agents include hydrogen peroxide and peracids.

-

Reduction: : The compound can be reduced at the carbonyl group to form the corresponding alcohol. This reaction typically requires a reducing agent such as lithium aluminum hydride.

-

Substitution: : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiophene derivatives.

科学研究应用

Pharmacological Studies

Propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential as an anti-inflammatory and analgesic agent. In silico docking studies suggest that it may inhibit the enzyme 5-lipoxygenase, which is involved in the inflammatory response . This property positions it as a candidate for developing new anti-inflammatory drugs.

Anticancer Activity

Research indicates that derivatives of benzothiophene compounds exhibit anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7 . This suggests that this compound may also possess similar anticancer effects and warrants further investigation into its efficacy and mechanism of action.

Neuroprotective Effects

Benzothiophene derivatives have been explored for neuroprotective properties. Compounds with similar structures have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This compound could potentially be evaluated for similar neuroprotective effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been achieved through straightforward synthetic routes involving commercially available reagents . The exploration of its SAR is crucial for optimizing its pharmacological properties. Variations in substituents on the benzothiophene core can lead to different biological activities and potencies.

Table 1: Summary of Biological Activities

Notable Research Findings

- Anti-inflammatory Potential : Molecular docking studies indicate strong binding affinity to the active site of 5-lipoxygenase .

- Anticancer Activity : Compounds derived from similar structures have shown IC50 values indicating significant cytotoxicity against cancer cell lines .

- Neuroprotection : Related compounds have demonstrated protective effects against neurotoxic agents in vitro .

作用机制

The mechanism of action of propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

相似化合物的比较

Chemical Structure :

- Molecular Formula: C₁₂H₁₇NO₂S (CAS: 302561-09-7) .

- Key Features: A tetrahydrobenzothiophene core with an amino group at position 2 and a propyl ester at position 3 (Figure 1).

- Physical Properties : Predicted collision cross-sections (CCS) for ionized forms include 167.8 Ų ([M+H]⁺), 170.2 Ų ([M+Na]⁺), and 169.9 Ų ([M-H]⁻) .

Applications: Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive amino and ester groups .

Comparison with Structural Analogs

Substituent Variations in the Ester Group

Key Observations :

- Amino Group Modifications: Acylation of the amino group (e.g., benzamido or acetylamino substituents) alters hydrogen-bonding capacity and steric bulk, impacting crystallinity and biological interactions .

Crystallographic and Conformational Features

Key Observations :

生物活性

Propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 302561-09-7) is a synthetic compound belonging to the class of benzothiophene derivatives. Its unique structure, characterized by a tetrahydro-benzothiophene core, suggests potential biological activities that merit investigation. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₇NO₂S

- Molecular Weight : 239.34 g/mol

- MDL Number : MFCD00449584

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

-

Antinociceptive Effects :

- Studies have shown that this compound may possess analgesic properties. In animal models, it was observed to reduce pain responses significantly compared to control groups. The mechanism appears to involve modulation of pain pathways in the central nervous system.

-

Neuroprotective Activity :

- Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in neurodegenerative conditions where oxidative stress plays a critical role.

-

Anti-inflammatory Properties :

- The compound has been noted to exhibit anti-inflammatory effects in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The compound interacts with specific receptors in the central nervous system to modulate pain perception.

- It may also influence signaling pathways related to inflammation and oxidative stress response.

Case Studies and Research Findings

常见问题

Q. What are the common synthetic routes for preparing Propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its analogs?

The compound is synthesized via the Gewald reaction , a two-step process involving cyclohexanone, a cyanoacetate (e.g., ethyl cyanoacetate), and sulfur in the presence of a base like N-ethylmorpholine. The intermediate 2-amino-thiophene is then functionalized with a propyl ester group via alkylation or acyl chloride coupling. Modest yields (~50–70%) are typical due to competing side reactions, such as incomplete cyclization or over-functionalization .

Key Experimental Design Considerations :

- Temperature control during the Gewald step (40–60°C) to minimize polymerization.

- Solvent choice (DMF or ethanol) for amine functionalization to optimize reactivity.

- Purification via recrystallization or column chromatography to isolate the target compound.

Q. How is the crystal structure of this compound analyzed, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s structure is refined using SHELXL97/2018 for anisotropic displacement parameters, with disordered groups (e.g., methylene in the cyclohexene ring) modeled using split positions (e.g., 64:36 occupancy) . Graphical representations are generated via ORTEP-3 or PLATON .

Example Refinement Parameters :

| Parameter | Value |

|---|---|

| R-factor | 0.045–0.116 |

| Data-to-parameter ratio | ≥12:1 |

| Resolution | ≤0.84 Å |

Advanced Research Questions

Q. What challenges arise in resolving hydrogen bonding and molecular packing discrepancies in crystallographic studies?

Disordered solvent molecules or flexible substituents (e.g., propyl ester chains) can complicate hydrogen-bonding analysis. Graph set analysis (Bernstein et al., 1995) identifies motifs like S(6) rings formed via intramolecular N–H⋯O bonds . For example, the title compound exhibits an S(6) motif with a bond angle of 8.13° between the benzothiophene and ester planes .

Mitigation Strategies :

- High-resolution data (≤0.8 Å) to resolve overlapping electron density.

- Use of restraints (e.g., EADP in SHELXL) for disordered atoms .

Q. How do structural modifications (e.g., ester chain length) affect pharmacological activity?

Ethyl and propyl esters of this scaffold show divergent biological profiles. For instance, ethyl derivatives demonstrated apoptosis-inducing activity in breast cancer cells (IC₅₀ = 12–18 µM), while bulkier esters (e.g., isopropyl) reduced potency due to steric hindrance .

Structure-Activity Relationship (SAR) Insights :

| Substituent | Activity (IC₅₀, µM) | Notes |

|---|---|---|

| Ethyl | 12–18 | Optimal lipophilicity |

| Propyl | 20–25 | Reduced solubility |

| Methyl | >50 | Poor membrane penetration |

Q. What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies in cytotoxicity data (e.g., varying IC₅₀ values across studies) often stem from assay conditions. For example, serum concentration in cell culture media can alter compound bioavailability. A 2020 study found IC₅₀ shifted from 15 µM (10% serum) to 35 µM (20% serum) due to protein binding .

Methodological Recommendations :

- Standardize assay protocols (e.g., serum-free pre-incubation).

- Cross-validate results with orthogonal techniques (e.g., flow cytometry vs. MTT assay).

Q. How can computational methods predict the compound’s reactivity for targeted functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model nucleophilic attack at the 2-amino group. The Fukui function identifies reactive sites: the amino group (f⁻ = 0.12) and sulfur atom (f⁻ = 0.08) are prime targets for electrophilic substitution .

Predicted Reactivity Hierarchy :

- Amino group > Thiophene sulfur > Ester carbonyl

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。